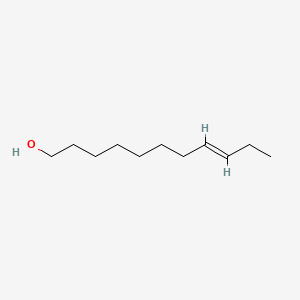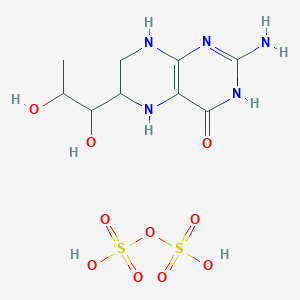
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-Tetrahydro-L-biopterin Disulfate is a chemical compound that plays a crucial role in various biological processes. It is a reduced form of biopterin, a naturally occurring pteridine derivative. This compound is significant in the biosynthesis of neurotransmitters and nitric oxide, making it essential for proper neurological and cardiovascular functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-Tetrahydro-L-biopterin Disulfate typically involves the reduction of biopterin. One common method is the catalytic hydrogenation of biopterin in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure, to yield the desired tetrahydrobiopterin.
Industrial Production Methods
Industrial production of (6S)-Tetrahydro-L-biopterin Disulfate often involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The disulfate form is obtained by treating the tetrahydrobiopterin with sulfuric acid, followed by crystallization.
化学反応の分析
Types of Reactions
(6S)-Tetrahydro-L-biopterin Disulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized back to biopterin.
Reduction: It can be further reduced to dihydrobiopterin.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Biopterin.
Reduction: Dihydrobiopterin.
Substitution: Various substituted pteridines depending on the nucleophile used.
科学的研究の応用
(6S)-Tetrahydro-L-biopterin Disulfate has numerous applications in scientific research:
Chemistry: Used as a reducing agent and in the synthesis of complex organic molecules.
Biology: Plays a role in the biosynthesis of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Medicine: Investigated for its potential in treating neurological disorders and cardiovascular diseases.
Industry: Used in the production of pharmaceuticals and as a biochemical reagent.
作用機序
The mechanism of action of (6S)-Tetrahydro-L-biopterin Disulfate involves its role as a cofactor for various enzymes. It is essential for the activity of nitric oxide synthase, which produces nitric oxide, a critical signaling molecule. It also acts as a cofactor for aromatic amino acid hydroxylases, which are involved in the synthesis of neurotransmitters.
類似化合物との比較
Similar Compounds
Biopterin: The oxidized form of tetrahydrobiopterin.
Dihydrobiopterin: A partially reduced form of biopterin.
Neopterin: Another pteridine derivative with different biological functions.
Uniqueness
(6S)-Tetrahydro-L-biopterin Disulfate is unique due to its specific role as a cofactor in enzymatic reactions. Its ability to participate in both oxidation and reduction reactions makes it versatile in various biochemical pathways. Additionally, its disulfate form enhances its stability and solubility, making it suitable for industrial applications.
特性
分子式 |
C9H17N5O10S2 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
2-amino-6-(1,2-dihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one;sulfo hydrogen sulfate |
InChI |
InChI=1S/C9H15N5O3.H2O7S2/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-8(2,3)7-9(4,5)6/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H,1,2,3)(H,4,5,6) |
InChIキー |
LBQCNNFCOOFVNL-UHFFFAOYSA-N |
正規SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;7-[8-(2,2-dimethylbutanoyloxy)-6-(hydroxymethyl)-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12287001.png)
![Tert-butyl 5-formyl-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B12287019.png)
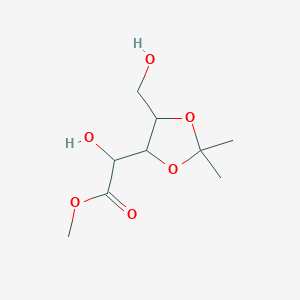
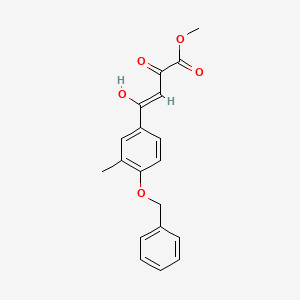
![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)
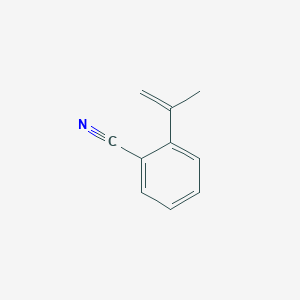


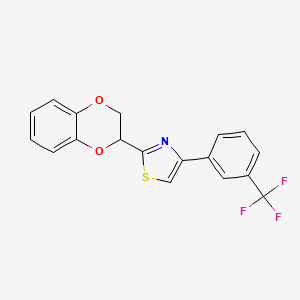
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B12287068.png)

